molecular formula C15H21BrN2O2 B5185972 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide

2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B5185972
M. Wt: 341.24 g/mol
InChI Key: NBUQNSWSYCOEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as BPP, is a synthetic compound that has been widely used in scientific research. BPP is a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation, cell survival, and neurotransmitter release.

Mechanism of Action

2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and immune cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, mitochondrial function, and protein folding. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to downstream effects on cellular processes that are regulated by the sigma-1 receptor.
Biochemical and physiological effects:
2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to modulate various biochemical and physiological processes, including ion channel activity, neurotransmitter release, and cell survival. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to block the activity of voltage-gated calcium channels and NMDA receptors, leading to a decrease in calcium influx and neurotransmitter release. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to modulate the activity of dopamine and glutamate receptors, leading to downstream effects on synaptic plasticity and behavior. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have neuroprotective effects in various models of neuronal injury, including ischemia and excitotoxicity.

Advantages and Limitations for Lab Experiments

2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for use in lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects at high concentrations, and its potential for inducing sigma-1 receptor upregulation with chronic use.

Future Directions

There are several future directions for research on 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide and sigma-1 receptors. One area of research is the development of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide derivatives with improved properties, including increased solubility and selectivity. Another area of research is the investigation of the role of sigma-1 receptors in various diseases, including cancer, inflammation, and addiction. Finally, the potential therapeutic applications of sigma-1 receptor modulators, including 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, should be further explored in preclinical and clinical studies.

Synthesis Methods

2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can be synthesized by the reaction of 2-bromophenol with 1-methyl-4-piperidone in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with 3-chloropropanoyl chloride in the presence of triethylamine and dichloromethane to yield 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. The synthesis of 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to obtain 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide derivatives with different properties.

Scientific Research Applications

2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been used in various scientific research studies to investigate the role of sigma-1 receptors in different physiological and pathological conditions. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, and to affect the release of neurotransmitters such as dopamine and glutamate. 2-(2-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been investigated for its potential therapeutic effects in various diseases, including neuropathic pain, depression, and Alzheimer's disease.

properties

IUPAC Name

2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-11(20-14-6-4-3-5-13(14)16)15(19)17-12-7-9-18(2)10-8-12/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUQNSWSYCOEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.